Isoflucypram's synthesis involves several key steps that leverage advanced organic chemistry techniques. The synthesis typically starts with the preparation of the cyclopropyl amine, which is then reacted with various carboxylic acid derivatives to form the desired amide linkage. The specific methods employed include:
The synthetic route is designed to maximize yield while minimizing by-products, making it economically viable for agricultural use.
Isoflucypram has a complex molecular structure characterized by specific functional groups that contribute to its activity. The molecular formula is , and it features:
The structural data reveal a molecular weight of approximately 399.80 g/mol, with a pI50 value indicating its potency against succinate dehydrogenase .
Isoflucypram undergoes various chemical reactions that are critical for its function as a fungicide:
These reactions highlight the compound's designed stability and effectiveness as an agrochemical.
The mechanism of action of isoflucypram involves its competitive inhibition of succinate dehydrogenase within the mitochondrial respiratory chain. By binding to the ubiquinone site, it disrupts normal cellular respiration in fungi:
This mechanism underscores isoflucypram's potential as an effective fungicide with a novel action pathway.
Isoflucypram exhibits several notable physical and chemical properties:
These properties are critical for determining application methods and formulations suitable for agricultural use.
Isoflucypram is primarily utilized as a fungicide in agriculture. Its applications include:
The versatility and effectiveness of isoflucypram position it as an essential tool in modern agricultural practices aimed at sustainable crop management.
Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone of modern fungicide chemistry, targeting mitochondrial complex II (succinate dehydrogenase; SDH), a critical enzyme bridging the tricarboxylic acid cycle and electron transport chain. The first-generation SDHI carboxin (1966) demonstrated narrow-spectrum activity against basidiomycetes like smuts and rusts but faced limitations in disease spectrum and resistance management [2] [3]. Second-generation SDHIs (e.g., boscalid, 2003) expanded efficacy to ascomycetes and deuteromycetes, while third-generation compounds (2010–present) like bixafen and fluxapyroxad delivered broad-spectrum control with enhanced binding kinetics [3]. By 2020, 23 commercial SDHIs were approved globally, classified by the Fungicide Resistance Action Committee (FRAC) under Code 7, with subclasses reflecting structural innovations [2]. This evolution addressed resistance challenges—over 20 SDH-associated mutations identified in pathogens like Zymoseptoria tritici and Botrytis cinerea—driving demand for novel chemotypes [2] [3].
Table 1: Generations of SDHI Fungicides
Generation | Time Period | Key Examples | Spectrum Enhancement | |
---|---|---|---|---|
First | 1960s-1980s | Carboxin, Oxycarboxin | Basidiomycetes (rusts, smuts) | |
Second | 1990s-2000s | Boscalid, Fluopyram | Ascomycetes, Deuteromycetes | |
Third | 2010s-present | Bixafen, Fluxapyroxad, Isoflucypram | Broad-spectrum (including resistant strains) | [3] |
Isoflucypram’s discovery originated from Bayer’s exploration of sulfonyl carboxamide libraries (e.g., lead compound A6), initially designed for herbicide/insecticide applications. Structural optimization revealed that replacing sulfonyl groups with methylene (CH₂) linkers—coupled with N-cyclopropyl substitution—yielded potent SDH inhibition. Critical was the incorporation of N-benzyl-N-cyclopropyl topology (prototype A13), inspired by fluopicolide’s lipophilic domain, which enhanced mitochondrial membrane penetration [1] [5]. The cyclopropyl group’s dihedral angle restriction optimized hydrophobic interactions within the ubiquinone binding site, while 5-fluoro-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (A7a-R=CHF₂) boosted binding affinity by 10–100× versus earlier leads (e.g., A11) [1]. This resolved field efficacy limitations caused by rapid degradation of sulfonamide precursors. Isoflucypram emerged as the optimal candidate, balancing target inhibition, environmental stability, and synthetic feasibility [1] [6].
Molecular Design Evolution:
Systematic SAR studies established non-negotiable motifs for SDH inhibition:
2-iPr (ED₅₀ 0.02 ppm) > 2-CF₃ (0.02 ppm) > 2-I (0.16 ppm) > 2-TMS (0.16 ppm)
The isopropyl group maximized van der Waals contacts with SDH-C subunit residues [1] [6]. Table 2: SAR of Benzyl Ortho-Substituents vs. Efficacy
Ortho-Substituent (R) | ED₅₀ vs. Z. tritici (ppm) | Relative Potency | |
---|---|---|---|
2-isopropyl | 0.02 (±0.007) | 1.0× (reference) | |
2-CF₃ | 0.02 (±0.003) | 1.0× | |
2-Iodine | 0.16 (±0.027) | 8× lower | |
2-Trimethylsilyl | 0.16 (±0.023) | 8× lower | [1] |
Thioamide analogs acted as prodrugs (inactive in vitro but active in planta), confirming amide’s direct target engagement. Conversely, N-H derivatives were universally inactive, proving cyclopropyl’s role extends beyond metabolic stability [1].
Isoflucypram’s development timeline reflects strategic optimization and regulatory innovation:
Table 3: Development Timeline of Isoflucypram
Year | Milestone | Significance | |
---|---|---|---|
2008 | Lead optimization from sulfonyl carboxamides | Identified N-cyclopropyl-benzyl core | |
2015 | Candidate selection (Isoflucypram) | Best-in-class efficacy/safety balance | |
2019 | New Zealand registration | First global market approval | |
2023 | UK CRD approval (Vimoy®) | First European authorization; co-packed with prothioconazole as "ion iblon" | [1] [5] [6] |
Commercial formulation Leafshield® (used in Iblon® products) optimizes rainfastness and leaf penetration, extending green leaf area retention by 3 days versus predecessors—translating to +0.46 t/ha yield in wheat trials [6].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: